molecular formula C11H8ClN5 B2579155 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine CAS No. 1153045-44-3

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine

Cat. No.: B2579155
CAS No.: 1153045-44-3
M. Wt: 245.67
InChI Key: QOIUMNODNUQZII-UHFFFAOYSA-N
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Description

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine with pyridine derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd) catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and its potential for modification make it a versatile compound for drug development .

Properties

IUPAC Name

4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUMNODNUQZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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